Tetrafluorosuccinyl fluoride

描述

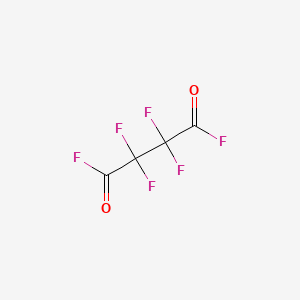

Structure

3D Structure

属性

IUPAC Name |

2,2,3,3-tetrafluorobutanedioyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6O2/c5-1(11)3(7,8)4(9,10)2(6)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNURRSZDMIXZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380213 | |

| Record name | Tetrafluorosuccinyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679-13-0 | |

| Record name | Tetrafluorosuccinyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 679-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms Involving Tetrafluorosuccinyl Fluoride

Mechanistic Studies of Nucleophilic Reactions with Fluorinated Acyl Halides

The two carbonyl carbons in tetrafluorosuccinyl fluoride (B91410) are highly electrophilic due to the strong inductive effect of the adjacent fluorine atoms. This makes them prime targets for nucleophilic attack.

The most common reaction mechanism for acyl halides, including acyl fluorides, is nucleophilic addition-elimination. science-revision.co.ukchemistrysteps.comyoutube.com This two-step process is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon. This addition breaks the C=O π-bond, forming a tetrahedral intermediate with a negatively charged oxygen atom. libretexts.orgsavemyexams.com In the second step, the C=O double bond is reformed, and the fluoride ion is expelled as the leaving group. science-revision.co.uklibretexts.org

General Mechanism of Nucleophilic Addition-Elimination:

Step 1 (Addition): The nucleophile attacks the δ⁺ carbonyl carbon, forming a tetrahedral intermediate. science-revision.co.uk

Step 2 (Elimination): The carbonyl double bond reforms, ejecting the fluoride leaving group. science-revision.co.uk

While the addition-elimination mechanism is prevalent for reactions at the carbonyl carbon, other nucleophilic substitution pathways are also relevant in fluorine chemistry.

Sₙ2 Reactions: Direct Sₙ2 reactions at a saturated carbon bonded to fluorine are generally very slow and often considered unfeasible due to the strength of the C-F bond and the poor leaving group ability of the fluoride anion. cas.cn However, studies have shown that intramolecular Sₙ2 reactions involving alkyl fluorides can proceed, with the reaction's feasibility influenced by the nature of the nucleophile and the size of the ring being formed. cas.cn For a molecule like tetrafluorosuccinyl fluoride, Sₙ2 reactions are not expected at the highly fluorinated sp³ carbons of the backbone. The reactivity is dominated by the acyl fluoride groups. The nucleophilicity of the fluoride ion itself is highly dependent on the solvent; it is a weak nucleophile in protic solvents due to strong hydrogen bonding but a much stronger one in polar aprotic solvents. libretexts.org

Radical-Mediated Reactions of this compound

Acyl fluorides can serve as precursors for the generation of reactive radical species. A notable pathway involves the formation of fluoride ketyl radicals. Through a single electron transfer (SET) process, typically using a reducing agent like samarium(II) iodide (SmI₂), an acyl fluoride can be converted into an acyl-type fluoride ketyl radical. rsc.org This highly reactive intermediate can then participate in further synthetic transformations. For instance, in the presence of a deuterium (B1214612) source like D₂O, this mechanism has been used for the highly chemoselective reductive deuteration of acyl fluorides to α,α-dideuterio alcohols. rsc.org

Given its structure, this compound could potentially generate mono- or di-radicals under appropriate reductive conditions. Such intermediates could be harnessed for polymerization or cyclization reactions. However, the high strength of the C-F bond means that initiating radical reactions can be challenging, often requiring specific photochemical or electrochemical methods. mdpi.com While radical hydro-fluorosulfonylation of alkenes and alkynes has been established, demonstrating the generation and reaction of sulfonyl fluoride radicals, specific studies on radical reactions involving this compound are not widely reported. nih.gov

| Radical Precursor | Method | Intermediate Species | Potential Application | Reference |

|---|---|---|---|---|

| Acyl Fluorides (general) | Single Electron Transfer (e.g., SmI₂) | Fluoride Ketyl Radical | Reductive Deuteration | rsc.org |

| This compound | (Proposed) Single/Double SET | Mono- or di-ketyl radical | Polymerization, Cyclization | N/A |

Role of this compound in Multicomponent Synthetic Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a single product, offering high atom economy and efficiency. rsc.org Various catalysts, including those derived from fluoroboric acid or fluoride salts like tetrabutylammonium (B224687) fluoride, have been employed in MCRs. rsc.orgmdpi.com

Despite the utility of MCRs and the presence of two reactive electrophilic sites in this compound, there is a notable lack of published research detailing its use as a building block in such reactions. Its bifunctional nature makes it a theoretically attractive candidate to act as a linker or to form complex heterocyclic or polymeric structures in a single step. For example, it could potentially react with two sets of nucleophiles in a sequential MCR. However, based on available scientific literature, the application of this compound in multicomponent synthesis remains an unexplored area, representing a potential avenue for future research.

Derivatization and Functionalization of Tetrafluorosuccinyl Fluoride

Synthesis of Tetrafluorosuccinyl Fluoride (B91410) Derivatives

The derivatization of tetrafluorosuccinyl fluoride primarily involves the reaction of its acyl fluoride groups with various nucleophiles. These reactions can be controlled to achieve either mono- or di-substitution, leading to a diverse array of products.

This compound readily reacts with primary and secondary amines, as well as aniline (B41778), to form the corresponding amides and anilides. These reactions typically proceed under mild conditions. For instance, the reaction of tetrafluorosuccinamide (B1296446) with formaldehyde (B43269) can yield dimethylol tetrafluorosuccinamide researchgate.net. While direct synthesis from this compound and ammonia (B1221849) is not explicitly detailed in the provided search results, the formation of tetrafluorosuccinamide from diethyl tetrafluorosuccinate and anhydrous ammonia suggests that the more reactive acyl fluoride would undergo a similar transformation researchgate.net.

Similarly, tetrafluorosuccinanilic acid can be prepared from the reaction of tetrafluorosuccinic anhydride (B1165640) with aniline in dry benzene (B151609) researchgate.net. This indicates that this compound would react analogously to form the corresponding anilide. The high reactivity of perfluoroacyl fluorides towards amines makes them valuable reagents in organic synthesis researchgate.net.

The reaction with diamines leads to the formation of polyamides. For example, the interfacial polycondensation of tetrafluorosuccinyl chloride, a related diacyl halide, with piperazine (B1678402) yields a novel fluorine-enriched polyamide researchgate.netresearchgate.net. This suggests that this compound is a suitable monomer for the synthesis of fluorinated polyamides researchgate.netrsc.orgmdpi.com.

Table 1: Examples of Amide and Anilide Formation from Tetrafluorosuccinyl Precursors

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference(s) |

| Diethyl tetrafluorosuccinate | Anhydrous ammonia | Diethyl ether | Tetrafluorosuccinamide | researchgate.net |

| Tetrafluorosuccinic anhydride | Aniline | Dry benzene, Room temp, 16h | Tetrafluorosuccinanilic acid | researchgate.net |

| Tetrafluorosuccinamide | Formaldehyde | Water, Potassium carbonate (10% aq.), Steam bath | Dimethylol tetrafluorosuccinamide | researchgate.net |

| Tetrafluorosuccinyl chloride | Piperazine | Interfacial polycondensation | Fluorine-enriched polyamide | researchgate.netresearchgate.net |

Esterification of this compound can be achieved by reaction with alcohols. While direct examples with this compound are not abundant in the provided results, the synthesis of diethyl tetrafluorosuccinate is accomplished through the esterification of tetrafluorosuccinic acid with ethanol, often in the presence of a catalyst rsc.org. The fluoroaliphatic ether-containing carbonyl fluorides, which can be prepared from this compound, are useful intermediates for the preparation of various derivatives, including esters google.com.

The reaction of this compound with diols can be utilized for the synthesis of fluorinated polyesters. These materials are of interest due to their unique properties, such as thermal stability and chemical resistance rsc.org. The synthesis of fluorinated polyesters has been explored using various methods, including reversible addition-fragmentation chain transfer (RAFT) step-growth polymerization and lipase-catalyzed polymerization, highlighting the importance of fluorinated monomers in polymer chemistry rsc.orgmdpi.comnih.gov.

Table 2: Examples of Esterification of Tetrafluorosuccinic Acid and its Derivatives

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference(s) |

| Tetrafluorosuccinic acid | Ethanol | Catalyst | Diethyl 2,2,3,3-tetrafluorobutanedioate | rsc.org |

Beyond simple amides and esters, this compound can be a precursor to other heterocyclic and polymeric structures. For instance, tetrafluorosuccinimide (B1346448) can be synthesized, likely through the cyclization of tetrafluorosuccinamide nih.gov.

The reaction of this compound with amino alcohols would be expected to yield ester-amide or polyester-polyamide type structures, depending on the stoichiometry and reaction conditions nih.govbeilstein-journals.orgsemanticscholar.orgnih.gov. Similarly, reactions with hydrazines could lead to the formation of hydrazides or polyhydrazides, although specific examples with this compound were not found in the provided search results nih.govresearchgate.net. The reaction of thiocarbonyl fluoride, generated in situ, with various amines, including o-phenylenediamines, yields a range of sulfur- and nitrogen-containing heterocycles, suggesting potential for similar reactivity with this compound under appropriate conditions nih.govcas.cn.

Introduction of Fluorine-Containing Functional Groups

A key application of this compound is in the synthesis of more complex fluorinated molecules. One notable example is the reaction with hexafluoropropylene epoxide (HFPO). This reaction allows for the introduction of perfluoroalkoxy side chains. The condensation of this compound with HFPO can be controlled to produce adducts with varying numbers of HFPO units google.com. These adducts themselves are valuable intermediates for creating perfluoropolyether polymers google.com.

Another method for modifying the functionality of this compound is through halogen exchange. Perfluoroacyl fluorides can be converted to the corresponding acyl chlorides, bromides, and iodides by treatment with anhydrous lithium halides researchgate.net. This transformation opens up different avenues for subsequent reactions, as the reactivity of the acyl halide can be tuned.

Furthermore, the reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, would be expected to lead to the formation of diketones or tertiary alcohols, depending on the stoichiometry saskoer.cayoutube.comyoutube.com. While specific examples with this compound are not detailed, the general reactivity of acyl halides with organometallics is well-established saskoer.cayoutube.comyoutube.com. Cryogenic C-F bond functionalization using fluorophilic organoaluminum compounds has also been demonstrated for alkyl fluorides, suggesting potential for novel transformations nih.gov.

Reactivity and Selectivity in Derivatization Processes

The reactivity of this compound is largely dictated by the two electrophilic acyl fluoride groups. The presence of the electron-withdrawing tetrafluoroethylene (B6358150) bridge enhances the reactivity of the carbonyl carbons towards nucleophiles compared to non-fluorinated analogs researchgate.netfluorine1.ru.

A key aspect of the derivatization of this compound is the potential for selectivity. It is possible to achieve mono-substitution by carefully controlling the reaction conditions, such as temperature and stoichiometry of the nucleophile. For example, in the reaction with iminosulfur oxydifluorides, mono-substitution can be favored by using aryllithiums at low temperatures nih.gov. The selective mono-substitution of trifluoromethyl groups has also been achieved using a frustrated Lewis-pair approach, highlighting the ongoing interest in controlling reactivity in fluorinated compounds nih.gov.

In polymerization reactions, the difunctional nature of this compound is exploited to build polymer chains researchgate.netrsc.org. The reactivity of both acyl fluoride groups allows for the formation of polyesters and polyamides when reacted with diols and diamines, respectively. The properties of the resulting polymers can be tailored by the choice of the co-monomer rsc.orgmdpi.comrsc.org. The reactivity of nucleophiles towards perfluorinated esters has been shown to be parallel to the pKa values of their corresponding acids, providing a basis for predicting reaction outcomes sioc-journal.cn.

Applications of Tetrafluorosuccinyl Fluoride in Advanced Chemical Synthesis

Utilization as a Key Intermediate in Organic Synthesis

Tetrafluorosuccinyl fluoride (B91410) serves as a fundamental cornerstone in organic synthesis, primarily owing to its bifunctional nature and the electron-withdrawing effects of its fluorine atoms. These characteristics facilitate a range of chemical transformations, enabling the construction of intricate molecular architectures.

Role in the Construction of Fluorinated Carbon Skeletons

The carbon-fluorine bond is the strongest single bond in organic chemistry, and the introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Tetrafluorosuccinyl fluoride provides a direct and efficient route to introduce a four-carbon fluorinated backbone into various molecular frameworks.

One of the key reactions leveraging this compound is its use in acylation reactions. The highly electrophilic carbonyl carbons, activated by the adjacent fluorine atoms, readily react with a wide array of nucleophiles. This reactivity allows for the facile construction of larger molecules containing the tetrafluorosuccinyl moiety. For instance, its reaction with alcohols or amines yields the corresponding esters or amides, which can then be further elaborated into more complex structures.

Furthermore, the fluorine atoms on the succinyl backbone can influence the stereochemical outcome of subsequent reactions, providing a level of control in the synthesis of chiral fluorinated compounds. The strategic placement of fluorine can block certain metabolic pathways, enhancing the stability and bioavailability of pharmaceutical compounds.

Precursor for Fluorinated Building Blocks

Beyond its direct incorporation into larger molecules, this compound is a versatile precursor for the synthesis of a variety of other valuable fluorinated building blocks. These building blocks, in turn, serve as the foundational components for a new generation of fluorinated materials and bioactive molecules.

Through a series of chemical transformations, the acyl fluoride groups of this compound can be converted into other functional groups. For example, reduction of the acyl fluorides can yield the corresponding fluorinated diols, which are important monomers for the synthesis of fluorinated polyesters and polyurethanes.

Moreover, reactions that target the carbon-fluorine bonds can lead to the formation of unsaturated fluorinated compounds. These reactions, often involving elimination or dehydrofluorination, open up avenues to a diverse range of fluorinated alkenes and alkynes, which are themselves important intermediates in organic synthesis.

Applications in the Synthesis of Specialty Fluorinated Compounds

The unique properties imparted by fluorine atoms make fluorinated compounds highly sought after for specialized applications. This compound plays a pivotal role in the synthesis of these high-performance materials and biologically active molecules.

Precursors for Novel Monomers

The polymer industry has witnessed a significant demand for materials with enhanced thermal stability, chemical resistance, and unique surface properties. Fluoropolymers, in particular, have found widespread use in demanding environments. This compound serves as a key starting material for the synthesis of novel fluorinated monomers that can be polymerized to create high-performance polymers.

By reacting this compound with diols or diamines, a variety of fluorinated di-esters and di-amides can be synthesized. These molecules can then act as monomers in polycondensation reactions to produce fluorinated polyesters and polyamides. The incorporation of the tetrafluorosuccinyl unit into the polymer backbone can significantly enhance the material's properties, such as increasing its glass transition temperature and improving its resistance to solvents and chemical attack.

| Monomer Precursor | Resulting Polymer Class | Key Properties Enhanced |

| Fluorinated Di-esters | Fluorinated Polyesters | Thermal stability, chemical resistance |

| Fluorinated Di-amides | Fluorinated Polyamides | Mechanical strength, solvent resistance |

Synthesis of Biologically Relevant Fluorinated Molecules

The introduction of fluorine into drug candidates has become a common strategy in medicinal chemistry to improve their efficacy and pharmacokinetic properties. Fluorine's high electronegativity and small size can lead to enhanced binding affinity to target proteins, increased metabolic stability, and improved membrane permeability.

This compound provides a valuable scaffold for the synthesis of novel, biologically active fluorinated molecules. Its ability to react with various nucleophiles allows for the construction of a diverse library of compounds that can be screened for therapeutic activity. For example, it can be used to synthesize fluorinated analogs of known bioactive molecules to investigate the effects of fluorination on their biological activity.

Furthermore, the tetrafluorosuccinyl moiety can be incorporated into heterocyclic compounds, a class of molecules that is prevalent in many pharmaceuticals. The presence of the fluorinated backbone can significantly influence the electronic properties and conformation of the heterocyclic ring, leading to novel biological activities.

Industrial and Research-Scale Synthetic Utility

The versatility and reactivity of this compound have led to its adoption in both industrial and academic settings. Its utility spans from the large-scale production of specialty chemicals to the synthesis of novel compounds in research laboratories.

On an industrial scale, this compound is utilized as a key raw material in the manufacturing of various fluorochemicals. Its relatively straightforward synthesis and high reactivity make it an economically viable starting point for the production of fluorinated polymers, agrochemicals, and electronic materials. The demand for high-performance materials in sectors such as aerospace, electronics, and automotive continues to drive the industrial-scale use of this important compound.

In the research community, this compound is a valuable tool for synthetic chemists exploring the frontiers of fluorine chemistry. Its predictable reactivity and the ability to introduce a specific fluorinated motif make it an ideal substrate for developing new synthetic methodologies and for the creation of novel molecules with unique properties. The ongoing exploration of its reactivity continues to uncover new applications and expand its role in modern organic synthesis.

Polymerization Chemistry and Tetrafluorosuccinyl Fluoride

Tetrafluorosuccinyl Fluoride (B91410) as an Initiator or Monomer Precursor in Polymerization

The primary role of tetrafluorosuccinyl fluoride in polymerization is as a monomer precursor or building block, specifically as a perfluoroaliphatic diacyl fluoride. google.com It provides a four-carbon fluorinated segment in the main chain of the resulting polymer.

In the context of polymerization, initiators are substances that start a chain-growth polymerization by generating reactive species such as radicals or ions. Common thermal radical initiators include azo compounds and organic peroxides. Based on available scientific literature, there is no evidence to suggest that this compound functions as a radical polymerization initiator. Its chemical structure, an acyl fluoride, does not lend itself to generating radicals under typical polymerization conditions. Instead, its reactivity is characterized by its use in condensation and addition reactions. google.comsci-hub.se

This compound has been utilized in reactions that are effectively copolymerizations, where it combines with other fluorinated monomers to form a larger polymer structure. A key example is its fluoride ion-catalyzed reaction with hexafluoropropylene oxide (HFPO). sci-hub.se In this process, this compound acts as a difunctional starting block, reacting at both acyl fluoride sites with HFPO molecules to build oligomeric and polymeric chains. google.comsci-hub.se This reaction creates fluorinated ether-containing dicarboxylic acid fluorides. sci-hub.se

Synthesis of Fluoropolymers and Perfluorinated Materials

A significant application of this compound is in the synthesis of perfluoropolyether oligomers and polymers. These materials are created through a condensation or addition reaction between this compound and hexafluoropropylene epoxide (HFPO). google.com The process is typically carried out in an aprotic solvent like diglyme (B29089) and is catalyzed by an anhydrous alkali metal fluoride, such as potassium fluoride. google.com The reaction yields an acid fluoride-terminated adduct or oligomer product. google.com These oligomers are mixtures of difunctional molecules with varying numbers of repeating HFPO units. google.com

The table below details the reactants and conditions for a representative synthesis as described in patent literature.

| Reactant | Quantity/Conditions | Reference |

|---|---|---|

| This compound | 23.5 g | google.com |

| Hexafluoropropylene oxide (HFPO) | 62 g | google.com |

| Catalyst | Potassium Fluoride (not quantified in example) | google.com |

| Solvent | Diglyme (aprotic) | google.com |

| Temperature | -22°C | google.com |

| Duration | 2 hours for HFPO addition | google.com |

| Product | Acid fluoride-terminated perfluoropolyether adducts | google.com |

Advanced Polymer Architectures Incorporating this compound Moieties

The synthesis process involving this compound can be extended to create more complex and advanced polymer architectures, specifically block copolymers. google.com This is achieved through a two-step process:

Oligomer Formation : First, the condensation reaction between this compound and hexafluoropropylene epoxide (HFPO) is performed to produce acid fluoride-terminated perfluoropolyether adducts, as described previously. google.com

Photopolymerization : The resulting acid fluoride-terminated oligomer is then subjected to ultraviolet (UV) irradiation. google.com This UV light-induced process causes cleavage and coupling reactions among the oligomer chains, leading to the formation of a higher molecular weight, acid fluoride-terminated perfluoroether block copolymer. google.com

This method allows for the creation of a block polymer where the segments derived from the initial oligomers are linked together, representing a more advanced and controlled polymer structure than the initial adduct mixture. google.com

Spectroscopic and Analytical Characterization Methodologies for Tetrafluorosuccinyl Fluoride

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise structure of Tetrafluorosuccinyl fluoride (B91410). By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer a detailed picture of its chemical architecture. While specific experimental spectra for Tetrafluorosuccinyl fluoride are not widely available in published literature, the following sections describe how each technique is applied for its characterization based on its known structure, FC(O)CF₂CF₂C(O)F.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules. Fluorine-19 (¹⁹F) is an ideal nucleus for NMR analysis due to its 100% natural abundance and high sensitivity, which is comparable to that of protons (¹H). epa.gov The large chemical shift dispersion in ¹⁹F NMR, often spanning over 800 ppm, provides excellent resolution and allows for the clear distinction of fluorine atoms in different chemical environments. epa.gov

For this compound (C₄F₆O₂), two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two different types of fluorine environments:

The fluorine atoms of the acyl fluoride groups (-C(O)F).

The fluorine atoms of the difluoromethylene groups (-CF₂-).

The interaction between these non-equivalent fluorine nuclei would result in characteristic splitting patterns (spin-spin coupling), providing valuable information about the connectivity of the molecule. The acyl fluoride fluorine atoms would appear as a triplet due to coupling with the adjacent -CF₂- group, while the -CF₂- fluorine atoms would also appear as a triplet from coupling to the acyl fluoride group.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Environment | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Coupling Constant |

|---|---|---|---|

| -F -C=O | +20 to -70 | Triplet (t) | JFF |

| -F ₂C- | +80 to +140 | Triplet (t) | JFF |

Note: Chemical shifts are relative to a standard like CFCl₃. The exact values depend on the solvent and experimental conditions.

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, strong absorption bands characteristic of its functional groups would be anticipated. The most prominent feature would be the very strong absorption from the carbonyl (C=O) stretching vibration of the acyl fluoride group, typically found in the high-wavenumber region of 1800-1900 cm⁻¹. Additionally, strong absorptions corresponding to the carbon-fluorine (C-F) bond stretching vibrations would be expected in the 1000-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch would also be visible, certain symmetric vibrations may be more intense in the Raman spectrum. The C-C backbone vibrations would also be detectable. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C=O Stretch | Acyl Fluoride | 1800 - 1900 | Very Strong |

| C-F Stretch | Acyl Fluoride | 1000 - 1300 | Strong |

| C-F Stretch | Methylene Fluoride | 1100 - 1400 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns. The high-resolution mass spectrum of this compound would confirm its exact molecular mass (monoisotopic mass: 193.980248 g/mol ). iaea.org

Upon ionization, the molecule would fragment in a predictable manner. Common fragmentation pathways for perfluorinated compounds often involve the loss of fluorine atoms or carbonyl groups. Expected fragments would include the loss of a fluorine atom from the acyl fluoride group (-F), the loss of a carbonyl fluoride group (-COF), and cleavage of the central C-C bond. Analysis of these fragments helps to piece together the molecular structure. Mass spectra of fluorocarbons are often characterized by the presence of the CF₃⁺ ion, though in this case, fragments like C₂F₄⁺, COF⁺, and CF₂⁺ would be more indicative. noaa.gov

Table 3: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion | Formula | Mass-to-Charge Ratio (m/z) | Potential Origin |

|---|---|---|---|

| [C₄F₅O₂]⁺ | C₄F₅O₂ | 175.0 | Loss of a fluorine atom [M-F]⁺ |

| [C₃F₅O]⁺ | C₃F₅O | 147.0 | Loss of a carbonyl fluoride group [M-COF]⁺ |

| [C₂F₄]⁺ | C₂F₄ | 100.0 | Cleavage of the C-C bond |

Elemental and Total Fluorine Analysis in Complex Matrices

Beyond structural elucidation, quantifying the total fluorine content is critical, especially in environmental or industrial contexts. Techniques like Combustion Ion Chromatography (CIC) and Particle-Induced Gamma-Ray Emission (PIGE) are employed for precise elemental fluorine quantification.

Combustion Ion Chromatography (CIC) is a robust method for determining total fluorine in various samples. noaa.gov The technique involves the high-temperature combustion of a sample, which converts all fluorine-containing compounds, including organic and inorganic forms, into hydrogen fluoride (HF). The HF gas is then trapped in an aqueous solution and subsequently analyzed as the fluoride ion (F⁻) using ion chromatography.

This method is particularly valuable for creating a mass balance of fluorine. For a sample containing this compound, CIC would provide the total fluorine concentration, which can be compared against the concentration of the parent compound measured by another technique (like LC-MS/MS) to determine if other fluorinated species are present. The process ensures that even highly stable organofluorine compounds are completely mineralized, leading to accurate total fluorine measurements.

Particle-Induced Gamma-Ray Emission (PIGE) spectroscopy is a non-destructive nuclear analytical technique highly sensitive for detecting certain light elements, especially fluorine. The method involves bombarding a sample with a high-energy proton beam from a particle accelerator. When the protons interact with ¹⁹F nuclei in the sample, they excite the nuclei to a higher energy state. As the nuclei de-excite, they emit gamma rays of a characteristic energy (e.g., 110 and 197 keV).

The intensity of these emitted gamma rays is directly proportional to the concentration of fluorine in the sample. PIGE is advantageous because it is non-destructive, requires minimal sample preparation, and can analyze solid, liquid, or aerosol samples. It is an isotope-specific technique capable of determining low-Z elements. This makes it an excellent tool for screening and quantifying total fluorine in complex matrices where compounds like this compound might be present.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For the analysis of this compound, XPS can provide valuable insights into the surface chemistry, particularly the nature of the carbon-fluorine and carbon-oxygen bonds.

In a hypothetical XPS analysis of this compound, the high-resolution spectrum of the F 1s region would be of particular interest. The binding energy of the F 1s peak is sensitive to the chemical environment of the fluorine atoms. Fluorine atoms in different chemical states, such as in a C-F bond versus an acyl fluoride (COF) group, would exhibit slightly different binding energies. However, within a class of organic fluorine compounds, the shifts in the F 1s peak can be small. thermofisher.com The primary signal for fluorine is the F 1s peak, but the F KLL Auger peaks, with binding energies around 832 eV and 858 eV, can serve as a confirmatory signal, except at very low concentrations. thermofisher.com

The C 1s spectrum would be expected to show multiple peaks corresponding to the different carbon environments in the this compound molecule (O=C-CF2-CF2-C=O). Specifically, one would anticipate distinct peaks for the carbonyl carbons (C=O) and the difluoromethylene carbons (-CF2-). The binding energy of the carbon atoms is significantly influenced by the electronegativity of the attached atoms. Therefore, the carbon atoms bonded to fluorine will have a higher binding energy compared to hydrocarbon carbons. The chemical shift between CF2 and CF3 groups in the C 1s region can be as large as 3 eV, indicating that XPS is highly sensitive to the number of fluorine atoms attached to a carbon atom. thermofisher.com

Table 1: Representative F 1s Binding Energies for Various Fluorinated Organic Groups

| Chemical Group | Binding Energy (eV) |

| -CH2F CH2- (PVF) | 686.94 xpsfitting.com |

| (-F 2C-CF2-)n (PTFE) | 689.67 xpsfitting.com |

| OOCF 3 (PVTFA) | 688.16 xpsfitting.com |

This table is generated based on reference data for similar fluorinated polymers and serves as an illustrative example of expected binding energy ranges.

High-Resolution Continuum Source Graphite (B72142) Furnace Molecular Absorption Spectrometry (HR-CS GF MAS)

High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) is a highly sensitive analytical technique for the determination of non-metals, including fluorine. mdpi.com This method is based on the in-situ formation of a thermally stable diatomic molecule in the graphite furnace, and the subsequent measurement of its molecular absorption spectrum. nih.gov For fluorine analysis, a molecule-forming agent, such as gallium, is introduced, leading to the formation of gallium monofluoride (GaF), which has a characteristic absorption spectrum. mdpi.com

While specific studies on the direct analysis of this compound using HR-CS GF MAS are not prevalent in the literature, the technique is well-established for the quantification of total fluorine in various organic and inorganic matrices. researchgate.netelsevierpure.com The methodology would involve the introduction of a sample containing this compound into the graphite furnace, followed by a temperature-programmed heating cycle. During this cycle, the compound is decomposed, and the fluorine atoms react with the molecule-forming agent to generate the target diatomic molecule.

The high resolution of the spectrometer allows for the precise measurement of the fine rotational structure of the molecular absorption spectrum, which enhances selectivity and reduces spectral interferences. mdpi.com The use of modifiers, such as palladium and zirconium, can be employed to stabilize the analyte and the molecule-forming agent during the pyrolysis step, preventing premature losses and improving sensitivity. mdpi.com The limit of detection for fluorine using HR-CS GF MAS with GaF formation can reach the picogram level. mdpi.com

Table 2: Typical Instrumental Parameters for Fluorine Determination by HR-CS GF MAS

| Parameter | Value/Condition |

| Spectrometer | High-resolution continuum source atomic absorption spectrometer mdpi.com |

| Light Source | Xenon short-arc lamp (185-900 nm) d-nb.info |

| Atomizer | Transversely heated graphite tube atomizer mdpi.com |

| Molecule-forming agent | Gallium mdpi.com |

| Wavelength for GaF | 211.248 nm mdpi.com |

| Modifiers | Palladium and Zirconium mdpi.com |

| Pyrolysis Temperature | Optimized for sample matrix (e.g., up to 600 °C) mdpi.com |

| Vaporization Temperature | Optimized for GaF formation (e.g., 1540 °C) mdpi.com |

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation and purity assessment of synthesized chemical compounds like this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be considered for this purpose, with the choice depending on the volatility and thermal stability of the compound.

Given that this compound is a relatively small and fluorinated molecule, gas chromatography is a potentially suitable technique for its analysis. A GC method would involve vaporizing the sample and separating its components based on their partitioning between a stationary phase in a column and a mobile gas phase. For the analysis of fluorinated compounds, a non-polar or mid-polar stationary phase is often employed. The choice of detector is crucial for sensitive and selective detection. A flame ionization detector (FID) could be used, although its response to highly fluorinated compounds can be low. An electron capture detector (ECD) would likely provide higher sensitivity due to the electronegative nature of the fluorine atoms. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) would be the most powerful approach, providing both retention time and mass spectral data for structural elucidation and confirmation.

High-performance liquid chromatography (HPLC) offers an alternative for the analysis of less volatile or thermally labile compounds. researchgate.net For this compound, a reversed-phase HPLC method could be developed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the carbonyl groups in the molecule may exhibit some UV absorbance. However, the lack of a strong chromophore might limit sensitivity. An alternative detection method could be evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS).

The purity of this compound can be assessed by analyzing a sample using an optimized chromatographic method. The presence of impurities would be indicated by the appearance of additional peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

常见问题

Q. What are the standard protocols for synthesizing Tetrafluorosuccinyl fluoride, and how can reproducibility be ensured?

To synthesize this compound, researchers should first reference established fluorination reactions, such as radical fluorination or electrochemical methods, tailored to the compound’s structural complexity. Key steps include:

- Precise stoichiometric control of fluorine donors (e.g., SF₄, XeF₂) to avoid over-fluorination byproducts.

- Inert atmosphere conditions (argon/glovebox) to prevent hydrolysis of intermediates.

- Real-time monitoring using techniques like <sup>19</sup>F NMR to track reaction progress .

For reproducibility, document all parameters (temperature, pressure, solvent purity) and characterize intermediates. Follow guidelines for experimental reporting, such as including raw spectral data in supplementary materials and citing prior syntheses of analogous fluorinated compounds .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

- Multinuclear NMR (<sup>19</sup>F, <sup>13</sup>C, <sup>1</sup>H) : Essential for verifying fluorination sites and identifying impurities. For example, <sup>19</sup>F NMR chemical shifts between -70 to -120 ppm are typical for CF₂ and CF₃ groups.

- Mass spectrometry (HRMS/ESI-MS) : Confirm molecular ion peaks and isotopic patterns.

- X-ray crystallography : Resolve stereochemical ambiguities in the succinyl backbone.

- Thermogravimetric analysis (TGA) : Assess thermal stability, critical for handling recommendations .

Always cross-validate results with at least two complementary methods and include calibration standards in datasets .

Q. How should researchers conduct a systematic literature review on this compound’s reactivity?

- Keyword strategy : Use terms like “this compound kinetics,” “fluoride transfer mechanisms,” and “succinyl fluoride derivatives” across databases (SciFinder, PubMed, CAS Content Collection).

- Inclusion criteria : Prioritize peer-reviewed studies with full experimental details, excluding non-English or non-reproducible methods.

- Data extraction : Tabulate reaction conditions (solvent, catalyst, yield) and anomalies (e.g., unexpected side products). Tools like the Fluoride Science Quality Assessment Worksheet can evaluate study validity .

Advanced Research Questions

Q. How can conflicting data on this compound’s fluorination efficiency in different solvents be resolved?

Contradictions in solvent-dependent reactivity (e.g., DMF vs. THF) require:

- Controlled replicate studies : Repeat experiments under identical conditions, varying only the solvent.

- Computational modeling : Use DFT calculations to compare solvation energies and transition states (e.g., Gaussian or ORCA software).

- In-situ spectroscopy : Monitor intermediate species via FTIR or Raman to identify solvent-coordination effects.

Publish negative results and raw datasets to clarify discrepancies, adhering to transparency standards in fluorination research .

Q. What methodologies address the environmental persistence of this compound and its degradation products?

- Advanced oxidation processes (AOPs) : Test UV/H₂O₂ or ozone treatments to simulate environmental breakdown. Quantify fluoride release via ion chromatography.

- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute toxicity of degradation byproducts.

- Lifecycle analysis (LCA) : Model environmental pathways using software like ECHAM or IMPACT World+.

Collaborate with interdisciplinary teams to align experimental designs with regulatory frameworks (e.g., EPA TSCA guidelines) .

Q. How can computational methods predict this compound’s reactivity in novel catalytic systems?

- Molecular dynamics (MD) simulations : Explore ligand-catalyst interactions in silico (e.g., GROMACS).

- Machine learning (ML) : Train models on existing fluorination datasets to predict optimal catalysts (e.g., random forest algorithms).

- Benchmarking : Validate predictions with small-scale reactions (mg quantities) to minimize resource waste.

Publish computational workflows in open-access repositories (e.g., GitHub) to facilitate peer validation .

Q. What strategies mitigate spectral interference when analyzing this compound in complex matrices?

- Chromatographic separation : Use HPLC with fluorinated stationary phases (e.g., pentafluorophenyl columns) to isolate the compound.

- Isotope dilution : Introduce <sup>13</sup>C-labeled analogs as internal standards in mass spectrometry.

- Signal deconvolution : Apply algorithms like MCR-ALS to resolve overlapping peaks in NMR or IR spectra.

Document all matrix effects and validation metrics (e.g., LOD, LOQ) in supplementary materials .

Q. Methodological Notes

- Data Contradictions : Use the Fluoride Science Critical Appraisal framework to evaluate study rigor, focusing on sample size, controls, and statistical methods .

- Reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards, including raw instrument outputs and calibration curves .

- Ethical Compliance : Address safety protocols for fluorine handling (e.g., HF neutralization) as per SDS guidelines, even if not explicitly required by journals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。